![molecular formula C8H14N2O7 B14730904 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid CAS No. 4896-78-0](/img/structure/B14730904.png)
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the carbon atoms of chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where ethylenediamine and chloroacetic acid are mixed in the presence of a suitable solvent. The reaction mixture is heated to facilitate the reaction, and the product is subsequently purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is utilized in various scientific research fields:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry and synthesis.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
Mecanismo De Acción
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the compound to the metal ions, effectively binding them and preventing their participation in unwanted reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid.
Uniqueness
This compound is unique due to its specific binding properties and the stability of the complexes it forms. Its ability to chelate a wide range of metal ions makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
4896-78-0 |
|---|---|
Fórmula molecular |
C8H14N2O7 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O7/c11-6(12)3-9(4-7(13)14)1-2-10(17)5-8(15)16/h17H,1-5H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
UXXSTGZWGMCKSH-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


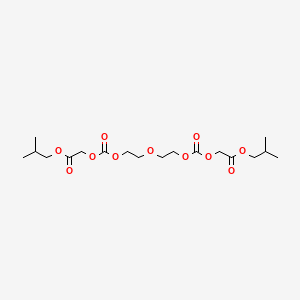

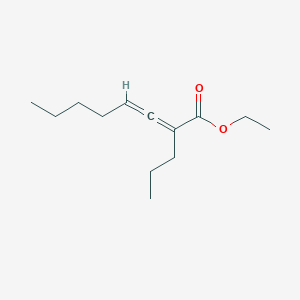
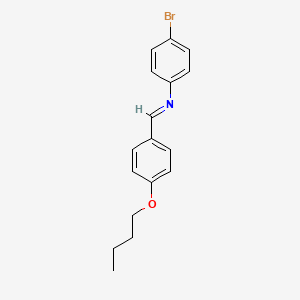
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)

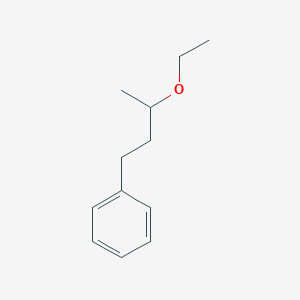

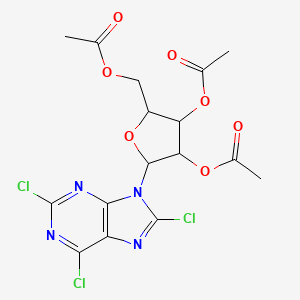
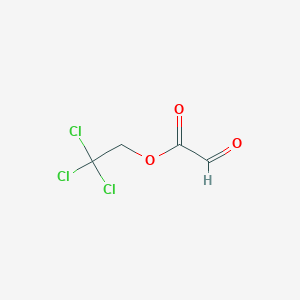
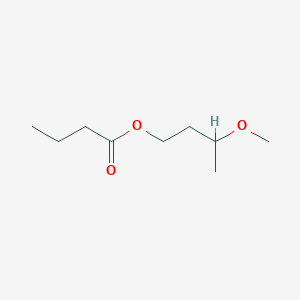

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
